molecular formula C16H14N2 B2398500 N-(pyridin-3-ylmethyl)naphthalen-1-amine CAS No. 359445-96-8

N-(pyridin-3-ylmethyl)naphthalen-1-amine

Cat. No.: B2398500
CAS No.: 359445-96-8
M. Wt: 234.302
InChI Key: QTCJQTACVCVTGD-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)naphthalen-1-amine is an organic compound that features a naphthalene ring bonded to an amine group, which is further connected to a pyridine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with pyridine-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a solvent like dichloromethane . The reaction conditions are mild, and the product is obtained in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring efficient mixing and temperature control, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)naphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyl and pyridyl ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its fully saturated amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Naphthyl and pyridyl ketones.

    Reduction: Fully saturated amine derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-(pyridin-3-ylmethyl)naphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)naphthalen-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)naphthalen-1-amine
  • N-(pyridin-4-ylmethyl)naphthalen-1-amine
  • N-(pyridin-3-ylmethyl)benzene-1-amine

Uniqueness

N-(pyridin-3-ylmethyl)naphthalen-1-amine is unique due to the specific positioning of the pyridine ring, which can influence its electronic properties and reactivity. This positioning can lead to different biological activities and applications compared to its isomers and analogs .

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-2-8-15-14(6-1)7-3-9-16(15)18-12-13-5-4-10-17-11-13/h1-11,18H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCJQTACVCVTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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